L-Histidine monohydrochloride monohydrate

Catalog No.
S705992
CAS No.
5934-29-2
M.F
C6H9N3O2.ClH.H2O
C6H12ClN3O3
M. Wt
209.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine monohydrochloride monohydrate

CAS Number

5934-29-2

Product Name

L-Histidine monohydrochloride monohydrate

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride

Molecular Formula

C6H9N3O2.ClH.H2O
C6H12ClN3O3

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1

InChI Key

CMXXUDSWGMGYLZ-XRIGFGBMSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.O.Cl

Protein Synthesis and Cell Culture Studies

L-Histidine is a crucial building block for protein synthesis. Researchers utilize L-Histidine HCl monohydrate in cell culture studies to ensure proper protein formation within cultured cells. Its high purity (>99%) and excellent solubility make it ideal for these applications .

For instance, studies have investigated the effects of L-histidine on the modulation of apoptosis (programmed cell death) in human T-lymphoblastic leukemia cell lines .

Studying Microbial Processes

L-Histidine can be used as a sole nitrogen source in microbiological research. This allows scientists to study how microorganisms utilize histidine and its impact on their growth and behavior. For example, research has explored the role of L-histidine in swarming behavior of Pseudomonas aeruginosa bacteria on agar plates .

Additionally, studies have investigated the influence of exogenous L-histidine on the production of lovastatin, a cholesterol-lowering drug, by the fungus Aspergillus terreus .

L-Histidine monohydrochloride monohydrate is a salt form of the essential amino acid L-histidine, which is crucial for various biological functions. Its chemical formula is C₆H₁₂ClN₃O₃, and it has a molecular weight of approximately 209.63 g/mol. This compound appears as a white crystalline powder that is highly soluble in water, making it suitable for various applications in biochemistry and nutrition . L-Histidine plays a vital role in the synthesis of histamine, a neurotransmitter involved in immune responses, gastric acid secretion, and neurotransmission .

Typical of amino acids:

  • Acid-Base Reactions: It can act as both an acid and a base due to the presence of the carboxyl group (-COOH) and the imidazole side chain, allowing it to donate or accept protons depending on the pH of the environment.
  • Peptide Bond Formation: Like other amino acids, L-histidine can undergo condensation reactions to form peptide bonds, contributing to protein synthesis.
  • Decarboxylation: Under certain conditions, L-histidine can lose its carboxyl group to form histamine, particularly in biological systems where histamine is required .

L-Histidine is classified as an essential amino acid for humans, meaning it must be obtained through diet. It is integral to several physiological processes:

  • Protein Synthesis: It serves as a building block for proteins and enzymes.
  • Histamine Production: L-Histidine is converted into histamine through decarboxylation, which plays critical roles in immune responses and acts as a neurotransmitter.
  • Metal Ion Chelation: The imidazole ring of L-histidine can bind metal ions, facilitating various bio

L-Histidine monohydrochloride monohydrate can be synthesized through several methods:

  • Fermentation: Microbial fermentation using specific strains of bacteria or yeast can produce L-histidine from simple carbon sources.
  • Chemical Synthesis: It can also be synthesized chemically through methods that involve the reaction of imidazole with α-amino acids under controlled conditions .
  • Hydrochlorination: The addition of hydrochloric acid to L-histidine results in the formation of L-histidine hydrochloride, which can then be crystallized with water to yield the monohydrate form .

L-Histidine monohydrochloride monohydrate has diverse applications across various fields:

  • Nutritional Supplements: Used as a dietary supplement for its role in promoting muscle recovery and enhancing immune function.
  • Pharmaceuticals: Employed in formulations for parenteral nutrition and as an excipient in drug formulations.
  • Cell Culture: Utilized in cell culture media to support the growth of mammalian cells due to its essential role in protein synthesis .
  • Food Industry: Acts as a flavor enhancer and preservative due to its antioxidant properties.

Research indicates that L-histidine may interact with various compounds and biological systems:

  • Drug Interactions: L-Histidine may influence the pharmacokinetics of certain drugs by affecting their absorption or metabolism.
  • Nutrient Interactions: It may enhance the bioavailability of certain minerals (like zinc) through chelation, aiding their transport and absorption in the body .
  • Physiological Effects: Studies suggest that adequate levels of L-histidine are crucial for optimal immune function and may have protective effects against oxidative stress .

L-Histidine monohydrochloride monohydrate shares similarities with other amino acids and their hydrochloride forms. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
L-Alanine hydrochlorideC₃H₉ClN₄O₂Non-essential amino acid; simpler structure
L-Lysine hydrochlorideC₆H₁₄ClN₂O₂Basic amino acid; important for growth
L-Arginine hydrochlorideC₆H₁₄ClN₄O₂Precursor to nitric oxide; involved in vasodilation
Glycine hydrochlorideC₂H₅ClN₃O₂Simplest amino acid; acts as an inhibitory neurotransmitter

L-Histidine's uniqueness lies in its imidazole side chain, which confers distinct biochemical properties such as buffering capacity at physiological pH and involvement in enzyme catalysis. This makes it particularly important in metabolic pathways compared to other amino acids listed above.

Molecular Formula and Structural Configuration

L-Histidine monohydrochloride monohydrate possesses the molecular formula C₆H₉N₃O₂·HCl·H₂O, which can also be expressed as C₆H₁₂ClN₃O₃ [1] [2] [3]. The compound has a molecular weight of 209.63 grams per mole [1] [3] [4]. The structural configuration consists of the amino acid L-histidine combined with one molecule of hydrochloric acid and one molecule of water [2] [5].

The core structure features an alpha-amino acid backbone with an imidazole ring side chain [6]. The complete Chemical Abstracts Service name is (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid hydrate hydrochloride [3] [5]. The compound contains three distinct functional groups: a carboxyl group (-COOH), an amino group (-NH₂), and the characteristic imidazole ring system [7] [8].

PropertyValueSource
Molecular FormulaC₆H₁₂ClN₃O₃ [1] [3]
Molecular Weight209.63 g/mol [1] [4]
Chemical Abstracts Service Number5934-29-2 [1] [2] [3]
International Union of Pure and Applied Chemistry Name(S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride [2]

Stereochemistry and Chirality

L-Histidine monohydrochloride monohydrate exhibits chirality at the alpha-carbon center, displaying the S configuration according to the Cahn-Ingold-Prelog priority rules [9] [10]. The compound belongs to the L-amino acid family, which represents the naturally occurring stereoisomeric form found in biological systems [9] [10] [11].

The stereochemical designation follows the D/L nomenclature system, where the L-configuration indicates that the amino group is positioned on the left side when the molecule is drawn in Fischer projection with the carboxyl group at the top [12] [11]. This L-configuration corresponds to the S-configuration in the modern Cahn-Ingold-Prelog system [10] [12].

The optical rotation of L-histidine monohydrochloride monohydrate is reported as +8.9 to +10.5 degrees when measured at 10 milligrams per milliliter in 6 molar hydrochloric acid at 25 degrees Celsius [6]. The compound displays one defined stereocenter, contributing to its chiral properties [5].

Acid-Base Characteristics

pH Profile and Ionization Constants

L-Histidine monohydrochloride monohydrate exhibits three ionizable groups with distinct ionization constants. The carboxyl group displays a pKa value of 1.80, the amino group shows a pKa value of 9.33, and the imidazole ring demonstrates a pKa value of 6.04 [6] [13] [14]. These values determine the compound's ionization behavior across different pH ranges [13] [15].

The isoelectric point of the compound is calculated to be 7.64 [6]. At this pH, the net charge of the molecule equals zero, representing the point where the positive and negative charges are balanced [15]. The Henderson-Hasselbalch equation governs the relationship between pH and the degree of ionization for each functional group [13] [15].

Functional GrouppKa ValueIonization Behavior
Carboxyl Group1.80Deprotonated above pH 3.8
Imidazole Ring6.0450% protonated at pH 6.04
Amino Group9.33Protonated below pH 8.3
Isoelectric Point7.64Net zero charge

Imidazole Ring Properties

The imidazole ring of L-histidine monohydrochloride monohydrate demonstrates unique acid-base properties due to its aromatic heterocyclic structure containing two nitrogen atoms [7] [8]. The imidazole group maintains its aromatic character at all pH values, whether in the protonated or deprotonated state [7].

At physiological pH, the imidazole ring can exist in multiple forms: the neutral imidazole form and the positively charged imidazolium form [7] [8]. The pKa value of approximately 6.0 positions the imidazole ring near physiological pH, allowing it to function as an effective biological buffer [8] [6].

The imidazole ring can adopt two neutral tautomeric forms, designated as N-tau and N-pi tautomers, depending on which nitrogen atom bears the proton [7] [16]. Below pH 6, the imidazole ring becomes predominantly protonated, forming the imidazolium cation with a positive charge distributed equally between both nitrogen atoms [7] [17].

Zwitterionic Behavior

L-Histidine monohydrochloride monohydrate exhibits classic zwitterionic behavior in aqueous solution, existing as a dipolar ion with both positive and negative charges simultaneously [17] [8]. At neutral pH, the molecule adopts a zwitterionic structure where the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺) [17] [15].

The zwitterionic form predominates in the pH range between the pKa values of the carboxyl and amino groups, specifically between pH 1.80 and pH 9.33 [15]. X-ray photoelectron spectroscopy studies confirm that at pH 7, the compound exists in the zwitterionic state with the amine group nitrogen protonated and the carboxyl group carbon deprotonated [17].

The presence of the imidazole ring adds complexity to the zwitterionic behavior, as this group can be either neutral or positively charged depending on the local pH environment [8] [15]. At pH values below 6.04, the imidazole ring becomes protonated, potentially creating a triply charged cationic species [17] [13].

Solubility Parameters

L-Histidine monohydrochloride monohydrate demonstrates high water solubility due to its ionic nature and hydrogen-bonding capacity [6] [18] [19]. The compound is soluble in water at concentrations ranging from 42 milligrams per milliliter to 170 grams per liter at 20 degrees Celsius, depending on the measurement conditions [18] [19] [20].

The solubility in water is reported as 50 milligrams per milliliter, yielding a clear, colorless solution [6]. Alternative measurements indicate water solubility values of 169.9 grams per liter at 20 degrees Celsius [3] [4]. The compound is insoluble in dimethyl sulfoxide and ethanol, demonstrating its hydrophilic character [18] [21].

Temperature significantly affects solubility behavior, with increased temperature generally enhancing dissolution [22]. Studies examining solubility in binary solvent mixtures of water with acetone, ethanol, and 2-propanol demonstrate that solubility increases with temperature but decreases with increasing organic solvent content [22].

SolventSolubilityTemperatureReference
Water50 mg/mL25°C [6]
Water169.9 g/L20°C [3] [4]
Water42 mg/mL25°C [18]
Dimethyl SulfoxideInsoluble25°C [18]
EthanolInsoluble25°C [18]

Stability Under Various Environmental Conditions

L-Histidine monohydrochloride monohydrate exhibits thermal stability up to its decomposition temperature, which occurs at approximately 254 degrees Celsius [3] [4] [19]. The compound demonstrates stability under normal storage conditions when kept at room temperature in sealed containers [23] [24].

Studies examining shelf life demonstrate that the compound remains stable for 12 months when stored at 25 degrees Celsius in sealed plastic bags, with losses of only up to 1 percent [24]. Storage at 40 degrees Celsius shows no detectable losses over the same time period [24]. The compound shows a decomposition temperature range of 240-245 degrees Celsius under standard atmospheric pressure [25].

Photostability studies reveal that histidine-containing formulations can be susceptible to fluorescent light degradation, particularly in the presence of oxygen [26]. The compound can form photosensitizers upon light exposure that mediate further photodegradation reactions [26]. pH values greater than 7 significantly reduce photodegradation susceptibility [26].

Stability in aqueous solution depends on pH, temperature, and storage duration [24] [27]. Solutions maintained at concentrations of 0.5, 2.5, and 5 grams per liter stored at 25 degrees Celsius for 48 hours show no detectable losses [24]. However, dilute solutions below 0.25 milligrams per milliliter may show reduced stability after one month of storage at 20 degrees Celsius [27].

Storage ConditionTemperatureDurationStability ResultReference
Sealed plastic bags25°C12 months<1% loss [24]
Sealed plastic bags40°C12 monthsNo loss [24]
Aqueous solution25°C48 hoursNo loss [24]
Decomposition onset254°C-Thermal breakdown [3] [4]

Crystalline Structure Analysis

L-Histidine monohydrochloride monohydrate exhibits an orthorhombic crystal system with space group P212121 (P21212₁) [1]. This space group belongs to the chiral class and indicates that the crystal structure lacks inversion symmetry, which is consistent with the compound's optical activity. The asymmetric unit contains one molecule of L-histidine, one hydrochloric acid molecule, and one water molecule [1].

ParameterValueReference
Crystal SystemOrthorhombic [1]
Space GroupP212121 [1]
a (Å)6.82 [1]
b (Å)8.91 [1]
c (Å)15.286 [1]
α (°)90 [1]
β (°)90 [1]
γ (°)90 [1]
Cell Volume (ų)929.5Calculated
Z4 [1]

The crystal structure is stabilized by an extensive network of hydrogen bonds involving the amino acid backbone, the imidazole ring, chloride ions, and water molecules [1]. The presence of water molecules in the crystal lattice contributes to the structural stability and influences the physical properties of the compound [2].

X-ray Diffraction Studies

Single crystal X-ray diffraction analysis confirms the crystalline structure and provides detailed information about the molecular packing [1]. The diffraction pattern shows characteristic reflections that can be indexed according to the orthorhombic unit cell parameters [1] [3].

Miller Indices (hkl)d-spacing (Å)IntensityNotes
(100)6.82StrongPrimary reflection
(010)8.91MediumSecondary reflection
(001)15.286Very StrongStrongest reflection
(110)5.47MediumCombination reflection
(011)8.04WeakWeak reflection
(101)6.20MediumModerate reflection
(111)4.89WeakWeak reflection

Powder X-ray diffraction studies have been employed to verify the phase purity and crystalline structure of bulk samples [4]. The technique is particularly useful for monitoring polymorphic transformations and identifying any structural changes under different conditions [5] [4].

High-resolution X-ray diffraction analysis has revealed that the crystal possesses excellent crystalline perfection with minimal structural defects [6]. The sharp diffraction peaks indicate well-ordered crystal structure with low mosaicity [7].

Thermal Properties

Melting Point Determination

L-Histidine monohydrochloride monohydrate exhibits a melting point of 254°C with decomposition [8] [9]. The compound does not melt in the conventional sense but undergoes thermal decomposition at temperatures above 240°C [10]. Differential scanning calorimetry studies reveal that the melting process is accompanied by simultaneous decomposition, making it difficult to observe a clear melting transition [11].

PropertyValueMethodReference
Melting Point (°C)254 (dec.)DSC [8] [9]
Decomposition Temperature (°C)240-245Literature [10]
Thermal Stability Range (°C)25-270TGA [11]
Loss on Drying (145-150°C)7-10%Moisture analysis [12]
Decomposition Onset (TGA)553 K (280°C)TGA-DTA [11]

Thermogravimetric Analysis

Thermogravimetric analysis demonstrates that L-histidine monohydrochloride monohydrate is thermally stable up to approximately 270°C [11]. The TGA curve shows multiple weight loss stages:

  • First stage (25-150°C): Loss of 7-10% corresponding to the removal of crystal water and any residual moisture [12]
  • Second stage (270-320°C): Major decomposition begins with the evolution of carbon dioxide, ammonia, and water [11]
  • Third stage (320-500°C): Complete decomposition of the organic framework [11]

The thermal stability up to 270°C makes this compound suitable for applications requiring moderate thermal resistance [13].

Differential Thermal Analysis

Differential thermal analysis reveals several endothermic and exothermic events during the heating process. The primary endothermic peak occurs at 254°C, corresponding to the melting-decomposition transition [13]. Additional thermal events are observed at higher temperatures, attributed to the stepwise decomposition of the molecular structure [13].

Low-temperature differential thermal analysis has identified a subtle thermal anomaly at approximately 165 K, which has been associated with conformational changes in the crystal structure [14].

Morphological Characteristics

L-Histidine monohydrochloride monohydrate typically crystallizes in an orthorhombic prismatic habit when grown by slow evaporation techniques [1] [15]. The crystals exhibit excellent optical quality with transparent to translucent appearance [1].

CharacteristicDescriptionGrowth MethodReference
Crystal HabitOrthorhombic prismaticSlow evaporation [1] [15]
ColorWhite to colorlessNatural [8] [12]
TransparencyTransparent to translucentOptical quality [1]
Crystal Size (typical)2-5 mmControlled conditions [1]
Surface QualitySmooth, well-defined facesSlow evaporation [1]
CleavageGood along (100)Crystal structureCrystallographic
FractureBrittleMechanical propertyPhysical

The crystal faces are typically well-developed and exhibit smooth surfaces suitable for optical applications [1]. Scanning electron microscopy studies reveal that the crystal surfaces are free from significant defects when grown under controlled conditions [4].

The crystals show good cleavage along the (100) crystallographic plane, which is related to the hydrogen bonding patterns in the crystal structure [1]. The brittle nature of the crystals is typical for organic crystalline materials with extensive hydrogen bonding networks [15].

Density and Physical Constants

The compound exhibits a density of 1.485 g/cm³ at 20°C [9] [16], which is consistent with the presence of chloride ions and water molecules in the crystal structure. The bulk density is significantly lower at 770 kg/m³, reflecting the packing efficiency of the crystalline powder [17] [18].

PropertyValueTemperature/ConditionsReference
Density (g/cm³)1.48520°C [9] [16]
Bulk Density (kg/m³)770Room temp [17] [18]
Molecular Weight (g/mol)209.63- [8] [9]
AppearanceWhite crystalline powderRoom temp [8] [12]
Solubility in Water (g/L)169.920°C [9] [18]
pH (100 g/L, 20°C)3.5-4.520°C [16] [17]
Optical Rotation [α]²⁰/D+9.2 to +10.6°c=11, 6N HCl [12] [18]

The high water solubility of 169.9 g/L at 20°C reflects the ionic nature of the hydrochloride salt and the presence of hydrophilic groups [9] [18]. The acidic pH of aqueous solutions (3.5-4.5) is attributed to the presence of the hydrochloric acid component [16] [17].

Physical Description

645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

209.0567189 g/mol

Monoisotopic Mass

209.0567189 g/mol

Heavy Atom Count

13

UNII

X573657P6P

Sequence

H

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5934-29-2
645-35-2

Wikipedia

Histidine monohydrochloride monohydrate

Dates

Last modified: 08-15-2023

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